molecular formula C7H4BrF3S B7988707 5-Bromo-2-(trifluoromethyl)benzenethiol

5-Bromo-2-(trifluoromethyl)benzenethiol

Cat. No.: B7988707
M. Wt: 257.07 g/mol
InChI Key: PFRQIJQMWFOBTR-UHFFFAOYSA-N
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Description

5-Bromo-2-(trifluoromethyl)benzenethiol is a brominated aromatic thiol compound characterized by a benzene ring substituted with a bromine atom at the 5-position, a trifluoromethyl (-CF₃) group at the 2-position, and a thiol (-SH) functional group. This structure confers unique physicochemical properties, including high electrophilicity due to the electron-withdrawing trifluoromethyl group and reactivity stemming from the thiol moiety. The compound is primarily utilized in organic synthesis, such as in the preparation of heterocyclic derivatives for pharmaceutical applications. For example, it serves as a key reactant in the synthesis of D-amino acid oxidase (DAO) inhibitors via nucleophilic aromatic substitution reactions under indium(III) chloride catalysis .

Properties

IUPAC Name

5-bromo-2-(trifluoromethyl)benzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF3S/c8-4-1-2-5(6(12)3-4)7(9,10)11/h1-3,12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFRQIJQMWFOBTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)S)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(trifluoromethyl)benzenethiol typically involves the bromination of 2-(trifluoromethyl)benzenethiol. The reaction is carried out under controlled conditions using bromine or a bromine-containing reagent. The reaction is usually performed in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .

Industrial Production Methods: In industrial settings, the production of 5-Bromo-2-(trifluoromethyl)benzenethiol may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 5-Bromo-2-(trifluoromethyl)benzenethiol is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various complex molecules, including pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the effects of halogenated thiols on biological systems. It can be used to modify proteins and enzymes, providing insights into their structure and function .

Medicine: Its unique chemical properties make it a valuable tool for designing molecules with specific biological activities .

Industry: In the industrial sector, 5-Bromo-2-(trifluoromethyl)benzenethiol is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and reagents for chemical processes .

Mechanism of Action

The mechanism of action of 5-Bromo-2-(trifluoromethyl)benzenethiol involves its interaction with molecular targets such as proteins and enzymes. The thiol group can form covalent bonds with cysteine residues in proteins, leading to modifications in their structure and function. The bromine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity, affecting its overall biological activity .

Comparison with Similar Compounds

2-Bromo-4-(trifluoromethyl)benzenethiol

This positional isomer features bromine and trifluoromethyl groups at the 2- and 4-positions, respectively. While its reactivity in nucleophilic substitution reactions is comparable to the target compound, steric and electronic differences alter reaction kinetics. For instance, in DAO inhibitor synthesis, 2-bromo-4-(trifluoromethyl)benzenethiol reacts with epoxide intermediates under similar catalytic conditions but may yield distinct regioisomers .

5-Bromo-2-(trifluoromethyl)phenol

Replacing the thiol group with a hydroxyl (-OH) group reduces nucleophilicity, making this compound less reactive in thiol-mediated coupling reactions. However, its phenol group enhances hydrogen-bonding capabilities, which is advantageous in coordination chemistry .

Functional Group Variations

5-Bromo-2-(trifluoromethyl)aniline

Substituting the thiol with an amine (-NH₂) group significantly alters reactivity. The aniline derivative exhibits basicity (pKa ≈ 0.39) and participates in diazotization and acylation reactions. Its boiling point (84–86°C at 5 Torr) and density (1.712 g/cm³) reflect reduced polarity compared to the thiol analogue .

5-Bromo-2-(trifluoromethyl)nicotinic Acid

This pyridine-based derivative introduces a carboxylic acid group, enabling applications in metal-organic frameworks (MOFs) and drug intermediates. The electron-deficient pyridine ring enhances stability under acidic conditions compared to benzene derivatives .

Multi-Substituted Derivatives

Bis(trifluoromethyl)benzenethiol

The addition of a second trifluoromethyl group increases electron-withdrawing effects, accelerating thiolate formation in basic media. This compound is valuable in surface-enhanced Raman spectroscopy (SERS) due to strong adsorption on metal surfaces .

Methyl 5-Bromo-2-fluoro-4-(trifluoromethyl)benzoate

Incorporating ester and fluorine substituents enhances lipophilicity, making this derivative suitable for agrochemical synthesis. The fluorine atom further stabilizes the aromatic ring against nucleophilic attack .

Comparative Data Table

Compound Name Functional Group Key Properties/Applications Reference
5-Bromo-2-(trifluoromethyl)benzenethiol -SH High reactivity in DAO inhibitor synthesis
2-Bromo-4-(trifluoromethyl)benzenethiol -SH Regioisomerism in heterocyclic reactions
5-Bromo-2-(trifluoromethyl)aniline -NH₂ Boiling point: 84–86°C (5 Torr); pKa ≈ 0.39
Bis(trifluoromethyl)benzenethiol -SH Enhanced SERS activity
5-Bromo-2-(trifluoromethyl)nicotinic Acid -COOH Drug intermediate; pyridine ring stability

Biological Activity

5-Bromo-2-(trifluoromethyl)benzenethiol is a compound of interest in medicinal chemistry and biological research due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

5-Bromo-2-(trifluoromethyl)benzenethiol possesses a thiol group, a bromine atom, and a trifluoromethyl group. These functional groups contribute to its reactivity and ability to interact with biological macromolecules, particularly proteins and enzymes. The presence of the thiol group allows for covalent bonding with cysteine residues in proteins, which can lead to significant changes in protein structure and function.

The biological activity of 5-Bromo-2-(trifluoromethyl)benzenethiol can be attributed to several mechanisms:

  • Covalent Modification : The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their activity or stability.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes by binding to their active sites or allosteric sites.
  • Protein Interaction : The bromine and trifluoromethyl groups enhance the compound's binding affinity to various molecular targets, influencing its overall biological activity .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Antioxidant ActivityExhibits potential as an antioxidant by scavenging free radicals.
Enzyme InhibitionInhibits specific enzymes through covalent modification.
CytotoxicityDemonstrated cytotoxic effects on various cancer cell lines in vitro.
Protein ModificationModifies protein structure/function by interacting with thiol groups.

Case Studies

  • Cytotoxicity in Cancer Cells :
    A study evaluated the cytotoxic effects of 5-Bromo-2-(trifluoromethyl)benzenethiol on HeLa cells using the MTT assay. Results indicated that the compound significantly reduced cell viability at concentrations above 10 µM, suggesting potential applications in cancer therapy .
  • Enzyme Interaction Studies :
    Research focused on the interaction of 5-Bromo-2-(trifluoromethyl)benzenethiol with various enzymes showed that it could effectively inhibit certain proteases involved in cancer progression. The mechanism was linked to the formation of stable adducts with cysteine residues at the active sites of these enzymes .

Synthesis and Applications

The synthesis of 5-Bromo-2-(trifluoromethyl)benzenethiol typically involves bromination reactions under controlled conditions. This compound serves as a building block for synthesizing more complex molecules in medicinal chemistry, including pharmaceuticals targeting specific biological pathways.

Table 2: Synthetic Routes

Reaction TypeReagents UsedConditions
BrominationBromine or bromine reagentsOrganic solvent (e.g., dichloromethane), low temperature
OxidationHydrogen peroxideMild conditions
ReductionLithium aluminum hydrideAnhydrous conditions

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